Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The compound’s unique structure, which includes a thiazole ring fused to a pyridine ring, makes it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with a suitable aldehyde in the presence of a catalyst such as zinc oxide nanoparticles . The reaction is usually carried out in an ethanol medium at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of scalable and cost-effective reagents and conditions, would apply. Optimization of reaction conditions to maximize yield and purity would be a key focus in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential pharmacological activities, including antimicrobial, antifungal, and antitumor properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure and exhibit similar pharmacological activities.
Other Heterocyclic Compounds: Compounds such as imidazoles and indoles also exhibit diverse biological activities and are used in similar research contexts.
Uniqueness
Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the ethyl ester group can provide opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C13H15BrN2O2S |
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Molecular Weight |
343.24 g/mol |
IUPAC Name |
ethyl 3-bromo-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2S/c1-5-18-13(17)8-7(4)9-11(14)16-19-12(9)15-10(8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
YRZKYMOGJZJREV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C(C)C |
Origin of Product |
United States |
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